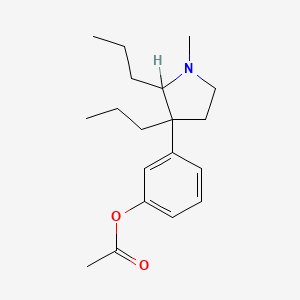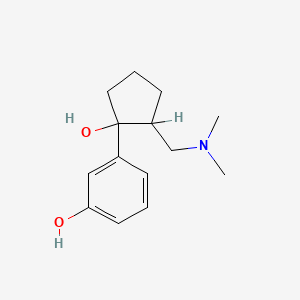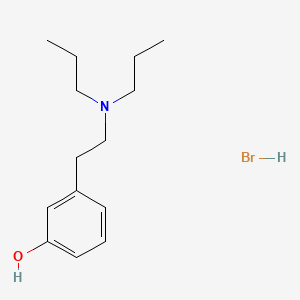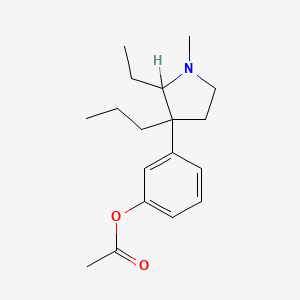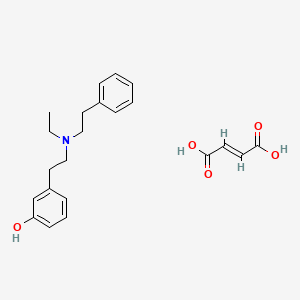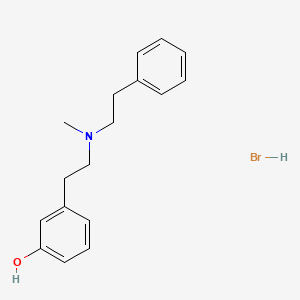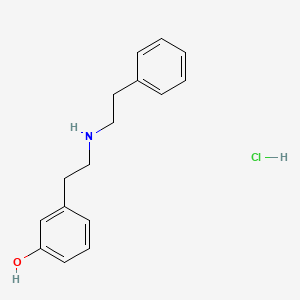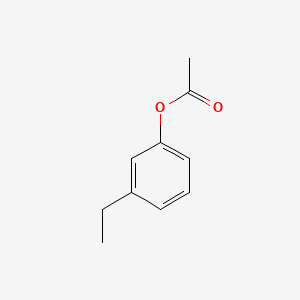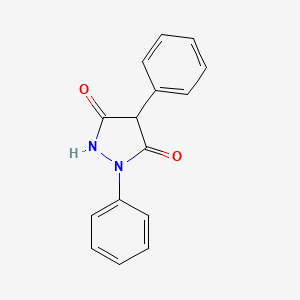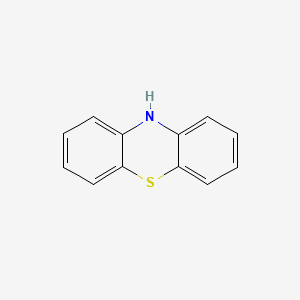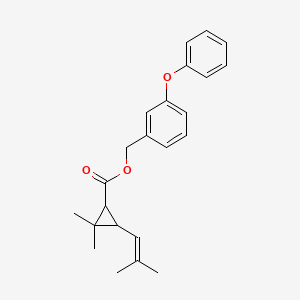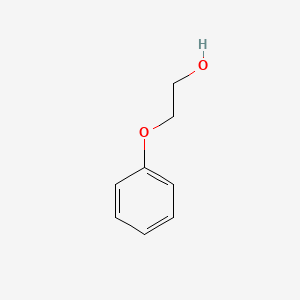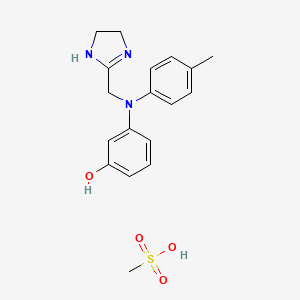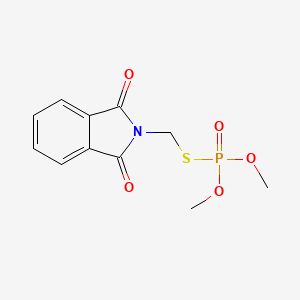
磷化乐砜
描述
Phosmet oxon is a toxic metabolite of phosmet . Phosmet is a phthalimide-derived, non-systemic, organophosphate insecticide used on plants and animals . It is also known as S-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] O,O-dimethyl phosphorothioate .
Synthesis Analysis
Phosmet is produced by the reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid . The former can be prepared by the reaction of phthalimide with formaldehyde and hydrogen chloride .Molecular Structure Analysis
The molecular formula of Phosmet oxon is C11H12NO5PS . Its average mass is 301.255 Da and its monoisotopic mass is 301.017365 Da .Physical And Chemical Properties Analysis
Phosmet oxon has a density of 1.5±0.1 g/cm3, a boiling point of 405.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.7±3.0 kJ/mol and a flash point of 199.1±29.3 °C .科学研究应用
农业:农药功效和安全性
磷化乐砜主要用作农业中的一种有机磷杀虫剂。它对苹果和核果类水果上的多种昆虫有效。然而,由于其强大的乙酰胆碱酯酶 (AChE) 抑制作用,它于 2022 年被欧盟禁用。 正在进行关于其环境降解和归宿的研究,以确保安全的农业实践 .
环境科学:降解和归宿
研究评估了磷化乐的降解,而不诱导其氧化为磷化乐砜,这对于维护环境安全至关重要。 分子臭氧的动力学研究表明磷化乐的降解显著,这对理解其环境影响至关重要 .
纳米技术:纳米农药的开发
磷化乐砜的作用扩展到纳米技术领域,在那里它被认为用于纳米农药。 这些纳米农药提供受控释放和靶向运输,有可能减少剂量和环境影响 .
分析化学:体内监测
体内固相微萃取 (SPME) 技术利用磷化乐砜进行环境研究和植物、动物组织以及人体生物样本中的污染物分析。 这种应用对于环境监测和安全评估至关重要 .
作用机制
Target of Action
Phosmet Oxon, also known as Imidoxon, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
As an organophosphate, Phosmet Oxon competitively inhibits AChE, preventing the hydrolysis and inactivation of acetylcholine . This inhibition leads to an excess of acetylcholine in the body, disrupting normal nerve function .
Biochemical Pathways
Phosmet Oxon’s bioactivation involves isoform-specific cytochrome P450s in human hepatic and gut samples . The reaction in single human recombinant CYPs shows that the ranking of the intrinsic clearances was: 2C18 > 2C19 > 2B6 > 2C9 > 1A1 > 1A2 > 2D6 > 3A4 > 2A6 . The pre-systemic Phosmet Oxon bioactivation measured in human intestinal microsomes was relevant, accounting for 1⁄4 of that measured in the liver, showing two reaction phases catalyzed by CYP2C and CYP3A4 .
Pharmacokinetics
The bioactivation of Phosmet Oxon is influenced by the average human hepatic content. CYP2C19 contributed for the great majority (60%) at relevant exposure concentrations, while CYP2C9 (33%) and CYP3A4 (31%) were relevant at high substrate concentration . This information can support the development of quantitative in vitro/in vivo extrapolation and in silico models for risk assessment refinement for single and multiple pesticides .
Result of Action
The inhibitory effects of Phosmet Oxon on the AChE enzyme lead to a pathological excess of acetylcholine in the body . This can disrupt normal nerve function and potentially lead to neurodegenerative diseases .
Action Environment
Phosmet Oxon’s action, efficacy, and stability can be influenced by environmental factors. For instance, its mobility in the environment is considered slightly mobile, with a medium potential for particle-bound transport . Its ecotoxicity is high, affecting organisms like Daphnia and bees . It’s also worth noting that Phosmet Oxon efficiently inhibited Chlorpyrifos bioactivation and detoxication, with Ki values relevant to pesticide concentrations achievable in the human liver .
安全和危害
属性
IUPAC Name |
2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5PS/c1-16-18(15,17-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMXOWRVWRNPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042286 | |
| Record name | Phosmetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3735-33-9 | |
| Record name | Phosmet oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosmet oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosmetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSMET OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4K5681ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



